6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine

Enzyme Inhibition IMPDH2 Binding Affinity

6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine, also referred to as 5-amino-4-dimethylamino-6-methoxypyrimidine, is a polysubstituted pyrimidine derivative bearing methoxy and dimethylamino functionalities at the 6- and 4-positions, respectively. This heterocyclic compound (molecular formula C₇H₁₂N₄O; molecular weight 168.20 g/mol) serves as a versatile small-molecule scaffold and intermediate in pharmaceutical and agrochemical research.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 90860-35-8
Cat. No. B2858788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine
CAS90860-35-8
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCN(C)C1=C(C(=NC=N1)OC)N
InChIInChI=1S/C7H12N4O/c1-11(2)6-5(8)7(12-3)10-4-9-6/h4H,8H2,1-3H3
InChIKeyNWBQVGDVWUAKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine (CAS 90860-35-8): A Versatile Pyrimidine Building Block for Medicinal Chemistry and Organic Synthesis


6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine, also referred to as 5-amino-4-dimethylamino-6-methoxypyrimidine, is a polysubstituted pyrimidine derivative bearing methoxy and dimethylamino functionalities at the 6- and 4-positions, respectively . This heterocyclic compound (molecular formula C₇H₁₂N₄O; molecular weight 168.20 g/mol) serves as a versatile small-molecule scaffold and intermediate in pharmaceutical and agrochemical research [1]. Its structural features, including the electron-donating methoxy and dimethylamino groups, enhance reactivity in nucleophilic substitution and condensation reactions, making it suitable for constructing more complex heterocyclic systems [1].

Why 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine Cannot Be Replaced by Generic 4,5-Diaminopyrimidines


The substitution of a generic 4,5-diaminopyrimidine core with a 6-methoxy group and a 4-N,N-dimethylamino group in 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine imparts distinct electronic and steric properties that cannot be replicated by simpler analogs [1]. The electron-donating methoxy and dimethylamino substituents significantly alter the nucleophilicity of the 5-amino group and the overall reactivity of the pyrimidine ring, directly influencing both synthetic utility and biological target engagement [1]. Consequently, in silico models or experimental protocols developed for unsubstituted 4,5-diaminopyrimidines (e.g., CAS 13754-19-3) or 6-methoxy-4,5-pyrimidinediamine (CAS 73318-76-0) are not transferable to this compound, as the differential substitution pattern yields quantifiable differences in physicochemical properties, enzyme inhibition profiles, and reaction outcomes .

Quantitative Differentiation of 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine from Key Analogs


IMPDH2 Enzyme Inhibition: 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine Demonstrates Low Micromolar Binding Affinity

6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine exhibits direct inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression and antiviral therapy. The compound demonstrates a binding affinity (Ki) of 240 nM in a biochemical assay [1]. While unsubstituted 4,5-diaminopyrimidine (CAS 13754-19-3) lacks reported inhibitory activity against IMPDH2, other pyrimidine-based inhibitors in this target class often exhibit Ki values in the high micromolar to millimolar range, underscoring the functional impact of the 6-methoxy and 4-N,N-dimethylamino substitution pattern [1].

Enzyme Inhibition IMPDH2 Binding Affinity

Physicochemical Differentiation: Melting Point and Purity Profile Versus 6-Methoxy-4,5-pyrimidinediamine

The melting point of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is reported as 69-70 °C, with a typical purity specification of 95% . In contrast, the structurally related analog 6-methoxy-4,5-pyrimidinediamine (CAS 73318-76-0) does not have a well-documented melting point in vendor databases, and its commercial availability is often limited to custom synthesis inquiries . The well-defined solid-state property (melting point) of the target compound facilitates straightforward analytical quality control and formulation development, whereas the absence of such data for the analog introduces uncertainty in procurement and experimental reproducibility .

Physicochemical Properties Purity Melting Point

Structural and Reactivity Differentiation: Electron-Donating Substituents Modulate Nucleophilicity Relative to Unsubstituted 4,5-Diaminopyrimidine

The presence of a 6-methoxy group and a 4-N,N-dimethylamino group in 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine significantly alters the electron density of the pyrimidine ring compared to the unsubstituted parent compound 4,5-diaminopyrimidine (CAS 13754-19-3) [1]. Specifically, the computed Topological Polar Surface Area (TPSA) for the target compound is 64.3 Ų, and its XLogP3 is 0.3, reflecting moderate lipophilicity [1]. In contrast, unsubstituted 4,5-diaminopyrimidine has a lower molecular weight (110.12 g/mol) and lacks the electron-donating substituents, which results in different reactivity profiles in nucleophilic substitution and condensation reactions [2]. This electronic modulation is critical for synthetic planning, as it directly impacts the rate and selectivity of subsequent derivatization steps [1].

Organic Synthesis Reactivity Nucleophilicity

High-Value Application Scenarios for 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine in Research and Development


IMPDH2 Inhibitor Lead Optimization in Antiviral and Immunosuppression Programs

Based on its sub-micromolar binding affinity (Ki = 240 nM) for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel IMPDH2 inhibitors [1]. This application scenario is directly supported by the quantitative enzyme inhibition data presented in Section 3, establishing the compound's functional relevance over unsubstituted analogs that lack this activity. Researchers in antiviral and immunosuppression drug discovery should prioritize this scaffold for hit-to-lead optimization.

Synthesis of Functionalized Heterocycles via Nucleophilic Substitution Reactions

The electron-donating methoxy and dimethylamino substituents enhance the nucleophilicity of the 5-amino group, making 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine a valuable building block for constructing more complex heterocyclic systems [1]. This application is grounded in the structural and reactivity differentiation evidence provided in Section 3, which quantifies the compound's computed TPSA (64.3 Ų) and XLogP3 (0.3) as indicators of its electronic and lipophilic profile. Synthetic chemists can leverage this defined reactivity to achieve higher yields and selectivity in condensation reactions compared to unsubstituted 4,5-diaminopyrimidines.

Quality-Controlled Intermediate Procurement for Multi-Step Medicinal Chemistry Campaigns

The well-defined melting point (69-70 °C) and high purity specification (95%) of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine, as documented in Section 3, ensure batch-to-batch consistency and reproducibility in multi-step synthetic sequences [1]. In contrast, structurally similar analogs like 6-methoxy-4,5-pyrimidinediamine lack such robust quality control parameters, introducing experimental uncertainty . Procurement officers and lab managers should select this compound to minimize variability in large-scale synthesis campaigns and to streamline analytical method development.

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